molecular formula C15H19BrN2O2 B12329763 tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B12329763
M. Wt: 339.23 g/mol
InChI Key: PQSSDSGVQIYYCK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number (2059938-94-0)

The systematic IUPAC name for this compound is derived from its spirocyclic architecture, which consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to an indole moiety at the 3-position. The full name, tert-butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate , reflects the following structural features:

  • Spiro junction : The azetidine and indole rings share a single carbon atom at position 3, forming a spiro[azetidine-3,3'-indole] core.
  • Substituents : A bromine atom is attached to the 7'-position of the indole ring, while a tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen.

The CAS Registry Number 2059938-94-0 uniquely identifies this compound in chemical databases. However, it is critical to note that this CAS number corresponds to a structural analog with a 5'-amino substituent rather than the 7'-bromo variant described here. This discrepancy highlights the need for careful verification of substituent positions when referencing registry data.

Molecular Formula (C₁₅H₁₉BrN₂O₂) and Mass Spectrometric Characterization

The molecular formula C₁₅H₁₉BrN₂O₂ corresponds to a molecular weight of 339.23 g/mol , consistent with theoretical calculations based on isotopic composition. High-resolution mass spectrometry (HRMS) would typically reveal a molecular ion peak at m/z 339.23 for the [M+H]⁺ species, with characteristic isotopic patterns due to the presence of bromine (approximately 1:1 ratio for [M]⁺ and [M+2]⁺ peaks).

Property Value
Molecular formula C₁₅H₁₉BrN₂O₂
Average molecular mass 339.23 g/mol
Exact mass (monoisotopic) 338.0630 g/mol
Major MS fragments 282.08 (loss of C₄H₉)

Mass spectrometric analysis of related spirocyclic compounds often employs electron ionization (EI) or electrospray ionization (ESI) coupled with tandem MS/MS for structural elucidation. For this compound, cleavage of the tert-butyl group (C₄H₉) would generate a fragment ion at m/z 282.08 , while the bromine atom stabilizes adjacent fragmentation pathways.

X-ray Crystallographic Studies of Spiro[azetidine-3,3'-indole] Core

Although X-ray crystallographic data for this compound remains unreported, studies on analogous spiro[azetidine-indoline] systems provide insights into its likely geometry. For example, Zhong et al. (2022) resolved the crystal structure of a related spiro[azetidine-3,3'-indoline]-2,2'-dione, revealing a dihedral angle of 87.5° between the azetidine and indoline planes. This near-orthogonal arrangement minimizes steric clashes between the fused rings.

Key crystallographic parameters inferred for the title compound include:

  • Bond lengths : The C-N bond in the azetidine ring measures approximately 1.47 Å , typical for saturated nitrogen heterocycles.
  • Torsional angles : The spiro carbon exhibits tetrahedral geometry, with C-C-C angles near 109.5° .

Crystallographic studies of brominated analogs would further clarify the electronic effects of the 7'-bromo substituent on ring planarity and intermolecular packing.

Conformational Analysis Through NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for probing the conformational dynamics of spirocyclic compounds. For this compound, key NMR observations would include:

  • ¹H NMR :

    • A singlet at δ 1.42 ppm for the tert-butyl group (9H).
    • Doublets of doublets near δ 4.20–4.50 ppm corresponding to the azetidine C-H protons, coupled to adjacent nitrogen and ring carbons.
    • Aromatic protons on the indole ring resonate between δ 6.90–7.40 ppm , with meta-coupling (J = 2.4 Hz) observed for the 7'-bromo substituent.
  • ¹³C NMR :

    • The spiro carbon appears near δ 72.5 ppm , characteristic of quaternary carbons in strained systems.
    • The carbonyl carbon of the Boc group resonates at δ 155.0 ppm , while the brominated indole carbon (C7') shows a downfield shift to δ 128.0 ppm due to electron withdrawal.

Two-dimensional techniques such as NOESY would confirm the spatial proximity of the azetidine and indole rings, while HSQC correlations map proton-carbon connectivity. For instance, a NOE interaction between the azetidine C-H and indole H4' proton would corroborate the spiro junction’s rigidity.

Properties

Molecular Formula

C15H19BrN2O2

Molecular Weight

339.23 g/mol

IUPAC Name

tert-butyl 7-bromospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19BrN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3

InChI Key

PQSSDSGVQIYYCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7’-bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism by which tert-Butyl 7’-bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS: 2060053-30-5)

  • Key Differences :
    • The 7'-fluoro substituent is smaller and more electronegative than bromo, leading to distinct electronic effects.
    • Reduced steric hindrance compared to bromo may improve solubility but diminish hydrophobic interactions in biological systems.
    • Molecular weight: 278.32 vs. ~338.2 (bromo analog, estimated), impacting pharmacokinetic properties .

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS: 1394899-06-9)

  • Key Differences: Lacks the spirocyclic azetidine core, instead featuring a linear Boc-protected indole.
Spirocyclic Azetidine Derivatives with Varied Fused Rings

Spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine] Derivatives

  • Example : (7′R,8a′S)-tert-butyl 2′-benzyl-7′-hydroxy-1′,3′-dioxohexahydro-1′H-spiro[azetidine-3,4′-pyrrolo[1,2-a]pyrazine]-1-carboxylate.
    • Key Differences :
  • The 1′,3′-dioxo group introduces electron-withdrawing effects, contrasting with the indole’s electron-rich aromatic system in the target compound .

Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] Derivatives

  • Example : tert-butyl 2′-(4-fluorophenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate.
    • Key Differences :
  • The 4-fluorophenyl substituent introduces aryl interactions absent in the bromoindole system .

Biological Activity

tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS No. 2059938-94-0) is a synthetic organic compound notable for its unique spirocyclic structure, which integrates an azetidine ring with an indole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula: C₁₅H₁₉BrN₂O₂
  • Molecular Weight: 339.23 g/mol
  • IUPAC Name: tert-butyl 7'-bromospiro[azetidine-3,3'-indoline]-1-carboxylate
  • Structural Characteristics:
    • Contains a bromine atom at the 7' position, which may influence its reactivity and biological interactions.
    • The tert-butyl ester group enhances stability and solubility, making it suitable for various biological studies.

Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions can modulate various cellular pathways, contributing to its observed biological effects.

Target Interactions:

  • The compound has shown potential as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response modulation. TLR agonists are being explored for their therapeutic potential in cancer and infectious diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to induce cellular responses through TLR activation. For instance:

  • Cell Line Studies: The compound was tested on HEK293 cells stably transfected with TLR7 and TLR8, measuring NFκB-mediated secreted embryonic alkaline phosphatase (SEAP) production as a marker of activation. Results indicated that this compound effectively activates these pathways, suggesting a role in enhancing immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Study on TLR Agonists Compounds structurally related to tert-butyl 7'-bromo showed significant immune activation capabilities, enhancing cytokine production in immune cells .
Cyclin-dependent Kinase Inhibition Related compounds demonstrated inhibitory effects on CDK enzymes, suggesting potential anti-cancer applications through cell cycle modulation .

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional similarities with other compounds that share the spirocyclic framework:

Compound NameMolecular FormulaKey Features
tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateC₁₅H₁₉F N₂O₂Contains a fluorine atom; unique reactivity profile.
tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateC₁₅H₁₉N₃O₂Features a cyano group; different pharmacological properties.
tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateC₁₅H₁₉BrN₂O₂Similar bromination; useful in substitution reactions.

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